N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide

Description

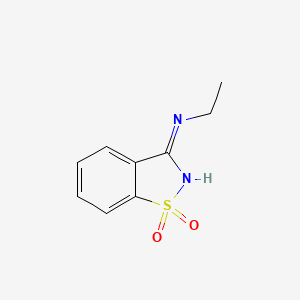

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1,1-dioxo-1,2-benzothiazol-3-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-10-9-7-5-3-4-6-8(7)14(12,13)11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZUBRHSSOQJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1C2=CC=CC=C2S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318495 | |

| Record name | 3-(Ethylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7677-48-7 | |

| Record name | NSC331985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 1,2 Benzothiazol 3 Amine 1,1 Dioxide and Analogous Compounds

Approaches to N-alkylation of 1,2-Benzothiazol-3-amine 1,1-dioxide

Direct N-alkylation represents a straightforward synthetic route to N-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxide derivatives. This strategy involves the reaction of the parent amine, 1,2-benzisothiazol-3-amine (B112332) 1,1-dioxide, with an appropriate ethylating agent. While direct alkylation of the 3-amino compound is not extensively documented, the N-alkylation of the structurally analogous and widely studied compound, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin), provides a strong procedural precedent.

In these analogous reactions, the acidic N-H proton of the saccharin (B28170) core is first removed by a base to form a nucleophilic anion. This anion is then treated with an electrophilic alkylating agent. For the synthesis of N-ethyl derivatives, iodoethane (B44018) is a commonly used reagent. murov.info The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). murov.info Studies on the alkylation of saccharin salts have shown that the choice of cation (e.g., sodium, potassium, or lithium) and reaction conditions can influence the selectivity between N-alkylation and O-alkylation. murov.infogoogle.com For instance, the reaction of the lithium salt of 1,2-benzisothiazolin-3-one with alkyl halides has been shown to produce N-substituted products with high selectivity. google.com This general methodology, involving deprotonation followed by reaction with an ethyl halide, represents a viable, though less commonly cited, pathway to N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide.

Table 1: Representative Conditions for N-Alkylation of the Saccharin Scaffold

| Starting Material | Alkylating Agent | Base/Salt | Solvent | Temperature | Product Ratio (N- vs. O-alkylation) |

| Sodium Saccharin Hydrate | Iodoethane | N/A | DMF | ~80°C | N/A |

| 1,2-Benzisothiazolin-3-one Lithium Salt | Methyl Iodide | N/A | THF | Ambient | 98.8 : 1.2 |

| 1,2-Benzisothiazolin-3-one Lithium Salt | 1-Bromobutane | N/A | DMF | Ambient to 60°C | >94% Alkylation |

De Novo Cyclization Reactions for the Formation of the 1,2-Benzothiazole 1,1-dioxide Core with N-ethyl Substitution

De novo strategies involve the assembly of the heterocyclic ring from acyclic precursors, allowing for the incorporation of the N-ethyl substituent from the outset.

This approach builds the 1,2-benzothiazole 1,1-dioxide ring through intramolecular condensation and cyclization of specifically functionalized benzene (B151609) derivatives. A common precursor for this type of reaction is a 2-(aminosulfonyl)benzoate derivative. researchgate.netresearchgate.net In a relevant synthetic sequence, the dilithiated dianion of a β-ketoester can be condensed with methyl 2-(aminosulfonyl)benzoate, which leads to the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides. researchgate.netresearchgate.net To adapt this methodology for the synthesis of the target compound, one would start with a precursor already containing the N-ethyl group, such as a methyl 2-(N-ethylaminosulfonyl)benzoate. The cyclization of such precursors effectively constructs the desired N-ethyl substituted heterocyclic core. Another pathway involves the reaction of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride to yield N,N′-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, demonstrating a versatile method for forming the core ring structure via cyclocondensation. researchgate.net

Oxidative cyclization provides an efficient means of forming the crucial N–S bond to close the thiazole (B1198619) ring. These reactions typically start with a 2-mercaptobenzamide derivative and utilize an oxidant to facilitate the intramolecular cyclization. While specific examples leading directly to this compound are scarce, methods developed for the synthesis of the 3-oxo analogs (saccharin derivatives) are illustrative. For example, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization catalyzed by Cu(I) under an oxygen atmosphere to yield benzo[d]isothiazol-3(2H)-ones. To apply this to the target molecule, an N-ethyl-2-mercaptobenzamide bearing a suitable group at the carbonyl carbon that can be converted to an amine would serve as the starting material. The oxidation step forges the N-S bond, completing the heterocyclic ring system.

Derivatization Strategies Utilizing Pre-formed Benzothiazole (B30560) 1,1-dioxide Scaffolds

The most common and versatile syntheses of this compound begin with readily available 1,2-benzisothiazole 1,1-dioxide scaffolds, primarily saccharin and its activated derivatives.

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) serves as an inexpensive and accessible starting material. The key transformation required is the conversion of the 3-oxo group into a 3-(ethylamino) group. Direct condensation of saccharin with primary amines can be achieved under certain conditions. For instance, heating saccharin with m-chloroaniline at reflux results in the formation of N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, demonstrating that the carbonyl group can be directly displaced by an amine. nih.gov A similar reaction with ethylamine (B1201723), likely under high-temperature conditions, could plausibly yield the target compound.

Additionally, the reactivity of the carbonyl group in saccharin is demonstrated by its reaction with other amine nucleophiles, such as ethylenediamine (B42938) and hydrazine, which proceed in the presence of an acid catalyst like glacial acetic acid. ijmcr.com However, a more controlled and widely applicable method involves the conversion of saccharin into a more reactive intermediate, such as 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide.

A highly effective and frequently employed strategy for synthesizing 3-amino-1,2-benzisothiazole 1,1-dioxides involves a two-step process starting from saccharin. The first step is the conversion of saccharin into the highly reactive intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide, also known as pseudo-saccharyl chloride. This transformation can be achieved using various chlorinating agents. A Chinese patent describes the synthesis using bis(trichloromethyl) carbonate in an organic solvent such as xylene, in the presence of a catalyst like 1,3-dimethyl-2-imidazolidinone, with reactions carried out at elevated temperatures (115-120°C) to achieve high yields and purity. google.com

The second step is the nucleophilic substitution of the chlorine atom at the 3-position with ethylamine. The electron-withdrawing sulfonyl group activates the 3-position towards nucleophilic attack. The reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide with a primary amine like ethylamine proceeds via a nucleophilic substitution mechanism to displace the chloride ion and form the desired N-ethyl-1,2-benzisothiazol-3-amine 1,1-dioxide. This substitution reaction is a standard and predictable transformation, providing a reliable and high-yielding route to the final product.

Table 2: Synthesis of 3-Chloro-1,2-benzisothiazole from 1,2-Benzisothiazolin-3-one

| Chlorinating Agent | Catalyst | Solvent | Temperature | Yield | Purity |

| Bis(trichloromethyl) carbonate | N,N-Dibutylformamide | Toluene | 115-120°C | 79.6% | 98.5% |

| Bis(trichloromethyl) carbonate | 1,3-Dimethyl-2-imidazolidinone | Xylene | 115-120°C | 88.5% | 99.0% |

| Bis(trichloromethyl) carbonate | Triethylamine | Isopropylbenzene | 125-130°C | 85.5% | 98.2% |

Data sourced from patent CN1850811A. google.com

Catalytic and Green Chemistry Approaches in the Synthesis of Benzothiazole 1,1-dioxide Derivatives

Traditional methods for synthesizing 3-amino-1,2-benzisothiazole 1,1-dioxide derivatives often involve multiple steps with harsh reagents. A common route starts with the conversion of saccharin into 3-chloro-1,2-benzisothiazole 1,1-dioxide using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This intermediate is then subjected to nucleophilic substitution with a primary amine, such as ethylamine, to yield the desired product. nih.gov While effective, these classical methods present disadvantages, including the use of hazardous reagents and the generation of significant waste, which are contrary to the principles of green chemistry. nih.gov

Recent research has focused on developing more sustainable and efficient catalytic processes. These approaches aim to minimize waste, avoid toxic substances, use renewable resources, and improve energy efficiency. airo.co.in

Key Green Chemistry Strategies:

Alternative Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents is a primary goal. airo.co.in For instance, the synthesis of related benzothiazole derivatives has been successfully carried out using copper sulfate (B86663) as a catalyst in aqueous media. orgchemres.org

Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonic irradiation are being explored to reduce reaction times and energy consumption. airo.co.in These techniques provide uniform heating and can accelerate reaction rates, often leading to higher yields and cleaner reactions under milder conditions. airo.co.in

Biocatalysis: The use of enzymes, such as lipases and peroxidases, offers a highly selective and environmentally benign route to benzothiazole derivatives in mild, aqueous conditions. airo.co.in

One-Pot Syntheses: Designing multi-component, one-pot reactions is another key aspect of green chemistry. A copper-catalyzed one-pot synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones has been developed, which proceeds via C-S/N-S bond formation, showcasing an efficient approach to the core structure. nih.gov

The following table summarizes various catalytic and green chemistry approaches applicable to the synthesis of benzothiazole 1,1-dioxide derivatives and related heterocycles.

| Catalyst System | Substrates | Solvent/Conditions | Key Advantages | Yield |

| Copper Sulfate (CuSO₄) | Aromatic amine, Potassium isopropyl xanthate | Water/Glycerol | Green solvents, inexpensive catalyst, simple work-up | High |

| Tin Pyrophosphate (SnP₂O₇) | 2-Aminothiophenol, Aromatic aldehydes | Not specified | Heterogeneous, reusable catalyst (≥5 times), short reaction times (8-35 min) | 87–95% |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp | Mild conditions, excellent yields | High |

| Ionic Liquids (e.g., [b-im]BF₄) | 2-Aminobenzenethiol, Aromatic acid chlorides | Ionic Liquid, Room Temp | Recyclable solvent/catalyst system, mild conditions | Not specified |

| Fe₃O₄@SiO₂@APTES-CSA | 2-Mercaptobenzoic acids, Aldehydes, Amines | PEG-200 | Recyclable heterogeneous catalyst, green solvent | Not specified |

These examples highlight the trend towards developing more sustainable synthetic routes. While direct green synthesis methods for this compound are not extensively documented, the principles and specific catalysts used for analogous benzothiazole and benzisothiazolone systems provide a clear roadmap for future process development.

Exploration of Stereoselective Synthesis for Chiral this compound Analogs

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological activities. While there is limited specific literature on the stereoselective synthesis of chiral analogs of this compound, established principles of asymmetric synthesis can be applied to devise potential strategies. uwindsor.ca Chiral analogs could feature a stereocenter on the N-alkyl substituent, the benzene ring, or potentially at the 3-position if suitably substituted.

Potential Asymmetric Strategies:

Use of Chiral Starting Materials: The most straightforward approach involves using a chiral building block. For instance, reacting 3-chloro-1,2-benzisothiazole 1,1-dioxide with an enantiomerically pure amine, such as (R)- or (S)-1-phenylethylamine instead of ethylamine, would produce a diastereomerically pure chiral analog. This substrate-controlled approach is highly effective, relying on the availability of the chiral amine.

Chiral Catalysis: Enantioselective catalysis is a more elegant and atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. uwindsor.ca

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have proven effective in the enantioselective synthesis of related heterocyclic structures. For example, the intramolecular cyclization of fluoroalkyl ketones with aminobenzenethiols to form chiral benzothiazolines has been achieved with high enantioselectivity using a chiral imidazoline-phosphoric acid catalyst. researchgate.net A similar strategy could potentially be developed for constructing a chiral benzisothiazole 1,1-dioxide core.

Transition Metal Catalysis: Chiral transition metal complexes are widely used for various asymmetric transformations. A copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, demonstrating the power of this approach for creating chiral N-heterocycles. nih.gov A related catalytic system could be envisioned for the asymmetric synthesis of the saccharin scaffold or its derivatives.

Chiral Auxiliaries: This method involves temporarily attaching a chiral group (an auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction to create a new stereocenter. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. While synthetically intensive, this is a powerful and reliable method for controlling stereochemistry. uwindsor.ca For the synthesis of chiral saccharin analogs, a chiral auxiliary could be attached to the nitrogen atom to direct a stereoselective functionalization of the benzene ring before being cleaved.

The following table outlines these conceptual strategies for producing chiral analogs of this compound.

| Strategy | Description | Example of Chiral Analog |

| Chiral Pool Synthesis | Use of an enantiomerically pure starting material (e.g., a chiral amine) to react with an achiral intermediate. | N-((S)-1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide |

| Asymmetric Organocatalysis | A chiral catalyst (e.g., chiral phosphoric acid) is used to catalyze a key bond-forming or cyclization step enantioselectively. | A saccharin analog with a chiral center on the aromatic backbone, introduced via catalytic asymmetric functionalization. |

| Chiral Auxiliary | A removable chiral group is attached to the molecule to direct a diastereoselective reaction, followed by its removal. | An analog with a substituent at the C4-position, introduced with high stereocontrol, after which the N-linked auxiliary is cleaved. |

The exploration of these stereoselective routes is essential for expanding the chemical space of benzothiazole 1,1-dioxide derivatives and for the systematic investigation of their structure-activity relationships in biological systems.

Advanced Structural Characterization and Spectroscopic Analysis of N Ethyl 1,2 Benzothiazol 3 Amine 1,1 Dioxide

X-ray Crystallographic Analysis of N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide Derivatives

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of N-substituted 1,2-benzisothiazol-3-amine (B112332) 1,1-dioxides is defined by the spatial arrangement of the benzothiazole (B30560) ring system and its substituents. In the analogue, N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, the benzisothiazol-3-amine moiety is nearly planar. nih.gov The dihedral angle between the benzisothiazol ring system and the N-substituted phenyl ring is a critical parameter, which in the case of the chlorophenyl derivative is 6.00 (12)°. nih.gov This suggests a relatively small twist between the two aromatic systems.

The bond lengths and angles within the benzothiazole 1,1-dioxide core are expected to be consistent across derivatives. Key bond lengths and angles, as determined from the crystallographic data of N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, are presented in the table below to provide an approximation for the target molecule.

Table 1: Selected Bond Lengths and Angles for N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

| Bond/Angle | Value (Å/°) |

|---|---|

| S-O(1) | 1.425 (2) |

| S-O(2) | 1.432 (2) |

| S-N(1) | 1.637 (2) |

| S-C(7) | 1.765 (3) |

| N(1)-C(1) | 1.341 (3) |

| N(2)-C(1) | 1.332 (3) |

| O(1)-S-O(2) | 118.8 (1) |

| O(1)-S-N(1) | 108.9 (1) |

| O(2)-S-N(1) | 108.5 (1) |

| N(1)-S-C(7) | 95.7 (1) |

| C(1)-N(1)-S | 112.3 (2) |

Data extracted from the crystallographic information file of N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of N-substituted 1,2-benzisothiazol-3-amine 1,1-dioxides is predominantly governed by hydrogen bonding and π–π stacking interactions. In the crystal structure of N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, molecules are linked into polymeric sheets through intermolecular C—H···O and N—H···O hydrogen bonds, forming R21(7) and R22(10) ring motifs. nih.gov Additionally, aromatic π–π stacking interactions between the benzene (B151609) rings of adjacent molecules, with centroid–centroid separations of approximately 3.73 Å, contribute to the stabilization of the crystal lattice. nih.gov It is anticipated that this compound would exhibit similar intermolecular interactions, with the N-H group of the amine and the sulfonyl oxygen atoms acting as hydrogen bond donors and acceptors, respectively. The presence of the ethyl group may influence the packing efficiency and could lead to different crystal packing motifs compared to the aryl-substituted analogue.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of published experimental NMR data for this compound, the following sections provide a predictive analysis based on the known spectroscopic properties of structurally related compounds.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals for the ethyl group and the benzothiazole moiety.

¹H NMR: The aromatic region should display a complex multiplet pattern for the four protons on the benzene ring, likely in the range of 7.0-8.0 ppm. The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH₂) protons, deshielded by the adjacent nitrogen atom, and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of around 7 Hz. The N-H proton is expected to appear as a broad singlet.

¹³C NMR: The aromatic region will show six signals for the carbon atoms of the benzothiazole ring system. The carbon atom attached to the sulfonyl group (C-7a) and the carbon of the imine functionality (C-3) would be significantly deshielded. The ethyl group carbons will appear in the aliphatic region, with the methylene carbon being more deshielded than the methyl carbon.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 8.0 | m | - |

| N-H | Variable (broad) | br s | - |

| -CH₂- | ~3.4 | q | ~7.2 |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| C=N | ~160 |

| -CH₂- | ~40 |

¹⁵N NMR Spectroscopy for Nitrogen Atom Environment and Connectivity Elucidation

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. In this compound, two distinct nitrogen signals are expected. The sulfonamide nitrogen (N-2) within the heterocyclic ring would have a chemical shift characteristic of sulfonamides, while the exocyclic amino nitrogen (N-3) would resonate at a different frequency, influenced by its sp² hybridization and the ethyl substituent. The precise chemical shifts are difficult to predict without experimental data but would provide valuable information on the electronic structure and tautomeric forms of the molecule. Based on literature for similar functionalities, the sulfonamide nitrogen might appear in the range of -240 to -280 ppm, while the exocyclic amine nitrogen could be in the range of -290 to -330 ppm relative to nitromethane. researchgate.netfigshare.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR techniques would be instrumental in the unambiguous assignment of the ¹H and ¹³C NMR signals and in confirming the structure of this compound. uni-muenchen.deharvard.eduslideshare.netresearchgate.netcreative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be observed between the adjacent protons on the aromatic ring and between the methylene and methyl protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the direct assignment of the carbon signals for the aromatic CH groups and the ethyl group. creative-biostructure.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity of the entire molecule, for instance, by showing correlations from the ethyl protons to the C-3 carbon and from the aromatic protons to the quaternary carbons of the benzothiazole ring. creative-biostructure.comyoutube.comjapsonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the N-ethyl group relative to the benzothiazole ring system. uni-muenchen.deresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the conformational aspects of this compound. The spectra are characterized by distinct bands corresponding to the vibrations of specific bonds within the molecule.

The FT-IR spectrum of the parent compound, 1,2-benzisothiazol-3-amine 1,1-dioxide, provides a foundational understanding of the core structure's vibrational modes. nih.gov For the N-ethyl derivative, additional bands corresponding to the ethyl group are expected. The key vibrational modes are summarized below:

N-H Stretching: The presence of the amine group gives rise to characteristic stretching vibrations. In the solid state, these bands are typically observed in the range of 3300-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed in the 2975-2850 cm⁻¹ region.

SO₂ Stretching: The sulfone group is a prominent feature of this molecule and exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.

C=N Stretching: The endocyclic carbon-nitrogen double bond of the thiazole (B1198619) ring will produce a stretching band in the 1650-1550 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond of the ethyl group attached to the amine is anticipated in the 1250-1020 cm⁻¹ region.

Conformational analysis can be inferred from subtle shifts in these vibrational frequencies, which can be influenced by intermolecular interactions such as hydrogen bonding involving the amine and sulfone groups.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3100 | 3300-3100 |

| C-H (Aromatic) | Stretching | >3000 | >3000 |

| C-H (Aliphatic) | Stretching | 2975-2850 | 2975-2850 |

| C=N (Thiazole) | Stretching | 1650-1550 | 1650-1550 |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |

| SO₂ | Asymmetric Stretching | 1350-1300 | 1350-1300 |

| SO₂ | Symmetric Stretching | 1180-1140 | 1180-1140 |

| C-N (Ethylamine) | Stretching | 1250-1020 | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule, which are directly related to its conjugation system. The benzothiazole ring system, being aromatic, is expected to exhibit significant UV absorption.

The UV-Vis spectrum of this compound is anticipated to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring fused to the thiazole ring creates an extended conjugated system. The presence of the amine and sulfone groups as auxochromes can influence the position and intensity of these absorption maxima (λmax).

Based on related benzothiazole structures, the primary absorption bands are expected in the UV region, likely between 250 and 350 nm. umaine.edu The π → π* transitions of the aromatic system are responsible for the more intense absorption bands, while the n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, may appear as weaker, longer-wavelength absorptions. The specific solvent used for analysis can also cause a solvatochromic shift in the absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Benzothiazole ring system | 250-300 |

| π → π | Extended conjugated system | 300-350 |

| n → π* | C=N, SO₂ | >350 (weak) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the molecular formula of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions.

The exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be measured with high precision, allowing for the determination of the elemental composition. For this compound (C₉H₁₀N₂O₂S), the theoretical exact mass can be calculated and compared with the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on the principles of mass spectral fragmentation, a plausible pathway for this compound can be proposed:

Loss of the Ethyl Group: A primary fragmentation event is likely the cleavage of the N-ethyl bond, resulting in the loss of an ethyl radical (•C₂H₅) to form a stable cation.

Loss of SO₂: The sulfone group can be eliminated as sulfur dioxide (SO₂), a common fragmentation pathway for compounds containing this moiety.

Ring Cleavage: Subsequent fragmentation may involve the cleavage of the thiazole ring, leading to the formation of smaller, characteristic fragment ions.

Rearrangements: McLafferty-type rearrangements are possible if the side chains are longer, though less likely for the N-ethyl group. miamioh.edu

The analysis of the resulting fragment ions allows for the reconstruction of the molecular structure and provides definitive evidence for the identity of the compound.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | C₉H₁₀N₂O₂S⁺ | 210.0463 | Molecular Ion |

| [M - C₂H₅]⁺ | C₇H₅N₂O₂S⁺ | 181.0072 | Loss of ethyl radical |

| [M - SO₂]⁺ | C₉H₁₀N₂S⁺ | 178.0565 | Loss of sulfur dioxide |

| [M - C₂H₅ - SO₂]⁺ | C₇H₅N₂S⁺ | 149.0173 | Sequential loss of ethyl and SO₂ |

Theoretical and Computational Chemistry Studies of N Ethyl 1,2 Benzothiazol 3 Amine 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its most stable three-dimensional geometry. This process of geometry optimization finds the lowest energy conformation of the molecule. Once optimized, various electronic properties such as charge distribution, dipole moment, and molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interactions.

Molecular Orbital (MO) Analysis, Including Frontier Molecular Orbitals (FMOs)

Molecular orbital (MO) analysis provides insights into the electronic behavior of a molecule. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps in determining the molecule's chemical reactivity and kinetic stability. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.

Conformational Analysis and Exploration of Potential Energy Surfaces

The N-ethyl group attached to the amine introduces conformational flexibility. Conformational analysis would be performed to identify the different possible spatial arrangements (conformers) of this ethyl group and to determine their relative stabilities. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is vital for understanding the molecule's shape and how it might interact with other molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can predict various spectroscopic properties. For this compound, theoretical calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations.

Reaction Mechanism Modeling and Transition State Characterization of this compound Transformations

Should this molecule undergo chemical transformations, computational modeling could be used to elucidate the reaction mechanisms. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them. By calculating the energies of these species, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. This type of study would be crucial for understanding the reactivity and potential synthesis pathways involving this compound.

Quantum Chemical Studies of Sulfur-Oxygen Bonding in Benzothiazole (B30560) 1,1-dioxide Systems

The 1,1-dioxide moiety of the benzothiazole ring features sulfur-oxygen bonds that are of theoretical interest. Quantum chemical studies, including methods like Natural Bond Orbital (NBO) analysis, would be used to investigate the nature of these S-O bonds. This analysis can provide information on bond orders, atomic charges, and the extent of covalent and ionic character, contributing to a deeper understanding of the electronic structure and stability of the benzothiazole 1,1-dioxide core.

Reactivity and Chemical Transformations of N Ethyl 1,2 Benzothiazol 3 Amine 1,1 Dioxide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of the N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide core is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The reactivity and regioselectivity of these substitutions are heavily influenced by the electronic effects of the heterocyclic portion of the molecule. The sulfone group (-SO₂-) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. wikipedia.org Consequently, electrophilic substitution is expected to be challenging and likely to occur at the 6-position (meta to the sulfone group).

While specific studies on the electrophilic substitution of this compound are not extensively detailed, related research on the parent saccharin (B28170) structure provides valuable insights. For instance, N-nitrosaccharin, derived from saccharin, has been developed as a bench-stable and recyclable nitrating reagent for a wide range of aromatic and heteroaromatic compounds. nih.govenamine.net This reagent effectively delivers the nitronium ion (NO₂⁺) for electrophilic nitration. nih.gov The synthesis of 6-nitro-N-nitrosaccharin further highlights that substitution can be directed to the 6-position. google.com Derivatization of the benzene ring of N-t-butyl protected saccharin has also been achieved, for example, through the conversion of a 6-amino group into a 6-iodo group via a Sandmeyer-type reaction, demonstrating a pathway to functionalize this position. nih.gov These examples suggest that electrophilic aromatic substitution on the this compound scaffold is feasible, with a strong directing influence from the sulfone moiety.

Nucleophilic Reactions at the 3-position and the Nitrogen Atom

The 3-position of this compound features an imine functional group (C=N-ethyl), which renders the C-3 carbon electrophilic and susceptible to nucleophilic attack. nih.gov This reactivity is a key pathway for the chemical transformation of this class of compounds.

A primary and well-documented reaction is the acid-catalyzed hydrolysis of the imine. Treatment of (E)-N-substituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxide derivatives with acid leads to the cleavage of the carbon-nitrogen double bond and the formation of the corresponding N-substituted saccharins, where the imine is replaced by a carbonyl group. researchgate.netsemanticscholar.org This transformation represents a significant functional group interconversion, converting the imine derivative back to the more common N-alkylsaccharin structure.

The synthesis of pseudosaccharin amine derivatives from pseudosaccharin chloride and various amines further underscores the electrophilic nature of the C-3 position. nih.gov Although this involves the chloride as a leaving group rather than addition to an imine, it confirms that the 3-position is a prime site for reaction with nucleophiles like primary and secondary amines. While the literature extensively covers hydrolysis, the electrophilicity of the imine carbon suggests that other nucleophiles, such as organometallic reagents or enolates, could potentially react at this site to form new carbon-carbon bonds, though specific examples for this compound are less common. researchgate.net

| Reactant | Conditions | Product | Reference |

| (E)-N-ethyl-1,2-benzothiazol-3(2H)-imine 1,1-dioxide | Acidic Hydrolysis | N-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (N-ethylsaccharin) | researchgate.net, semanticscholar.org |

Reactions Involving the Sulfone Moiety (S=O functionalities)

The sulfone group (a sulfonyl group integrated into the heterocyclic ring) is a defining feature of the 1,2-benzisothiazole (B1215175) 1,1-dioxide scaffold. This functional group is known for its exceptional stability and is generally unreactive under most organic reaction conditions. The sulfur atom is in its highest oxidation state (+6), and the sulfur-oxygen bonds are very strong.

Reductive cleavage of sulfones to remove the sulfonyl group is possible but typically requires harsh reaction conditions. wikipedia.org Methods for reductive desulfonylation often employ aggressive metal-containing reagents, such as alkali metals (sodium or lithium) in liquid ammonia (B1221849) or magnesium metal with a catalytic amount of mercury(II) chloride. wikipedia.orgstrath.ac.uk These powerful reducing agents can effect the cleavage of the carbon-sulfur bonds. However, such potent conditions may lack chemoselectivity and could affect other functional groups within the molecule.

In the context of this compound, specific examples of reactions targeting the sulfone moiety are not prominent in the surveyed literature, reflecting the group's inherent inertness. Synthetic efforts and reactivity studies on this scaffold predominantly focus on modifications to the benzene ring, the imine function, or the N-substituent, leaving the robust sulfone group intact.

Transformations of the N-ethyl Substituent

The N-ethyl group attached to the exocyclic imine nitrogen is a potential site for chemical modification, although it is generally less reactive than other parts of the molecule. Transformations would typically involve reactions characteristic of alkyl groups, often proceeding through radical mechanisms.

Plausible, though not specifically documented for this compound, transformations could include:

Free-radical halogenation: Under UV light or with a radical initiator, the ethyl group could undergo halogenation, preferentially at the methylene (B1212753) (-CH₂-) position, to introduce a halogen atom.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group, although this would likely be non-selective and could risk degrading other parts of the molecule.

The literature on saccharin and its derivatives primarily focuses on the synthesis of N-alkylated compounds rather than the subsequent transformation of the alkyl chains themselves. researchgate.netnih.gov The N-substituent is typically introduced to modulate the compound's physical or biological properties, and it is generally preserved in subsequent reactions.

Intramolecular Rearrangement Reactions (e.g., Chapman-type rearrangement in O-alkyl/aryl pseudosaccharins)

Intramolecular rearrangements can lead to significant structural reorganization. The Chapman rearrangement is a classic thermal reaction involving the intramolecular migration of an aryl or alkyl group in imidates (O-C=N) to form amides (O=C-N-). rsc.org

A related transformation, known as the Chapman-type rearrangement, has been studied in the context of pseudosaccharin derivatives. conicet.gov.arresearchgate.netuc.pt Specifically, O-alkyl pseudosaccharins, such as 3-methoxy-1,2-benzisothiazole (B1620039) 1,1-dioxide, undergo a thermal conicet.gov.aruc.pt-isomerization to yield N-alkyl saccharins (e.g., 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). conicet.gov.arresearchgate.net This reaction proceeds through the migration of the alkyl group from the exocyclic oxygen atom to the ring nitrogen atom. Studies suggest this particular rearrangement may occur via an intermolecular mechanism, especially in the condensed or solid phase. conicet.gov.aruc.pt

It is crucial to note that this Chapman-type rearrangement is characteristic of O-alkyl pseudosaccharins (pseudosaccharin ethers). The subject compound, this compound, is an imine derivative with an N-ethyl group on the exocyclic nitrogen. It does not possess the requisite O-alkyl-C=N-ring structure necessary for this type of rearrangement. Therefore, the Chapman rearrangement is not an applicable transformation for this molecule. No other intramolecular rearrangement reactions have been prominently reported for this specific compound structure.

Derivatization Strategies for this compound through Functional Group Interconversions

Derivatization of this compound can be achieved through various strategies that modify its core functional groups, enabling the synthesis of a diverse range of related compounds.

One of the most direct functional group interconversions is the hydrolysis of the exocyclic imine . As detailed in section 5.2, acid-catalyzed hydrolysis converts the imine at the 3-position into a carbonyl group, yielding N-ethylsaccharin. researchgate.netsemanticscholar.org This reaction is a reliable method for transforming the imine scaffold into the corresponding N-alkylated saccharin.

Another significant strategy involves derivatization at the benzene moiety . Based on reactivity patterns of related saccharin compounds, electrophilic aromatic substitution offers a pathway to introduce substituents such as nitro (-NO₂) or halo groups, likely at the 6-position. google.comnih.govnih.gov These newly introduced functional groups can then serve as handles for further modifications. For example, a nitro group could be reduced to an amine, which could then be acylated, alkylated, or diazotized to create a wide array of derivatives.

Furthermore, the synthetic route used to prepare the parent compound itself represents a powerful derivatization strategy. The reaction of various secondary benzenesulfonamides with different isothiocyanates allows for the introduction of diverse substituents at both the endocyclic nitrogen (N-2) and the exocyclic imine nitrogen. researchgate.netsemanticscholar.org This modular approach enables the creation of a library of N-substituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxide derivatives by simply varying the starting materials.

Advanced Applications of N Ethyl 1,2 Benzothiazol 3 Amine 1,1 Dioxide and Its Derivatives in Chemical Science

Role as Ligands in Coordination Chemistry for Transition Metal Complexes

Derivatives of 1,2-benzothiazol-3-amine 1,1-dioxide, particularly the parent compound saccharin (B28170) and its N-substituted analogues, have been extensively studied as versatile ligands in coordination chemistry. The saccharinate anion, formed by the deprotonation of the N-H group, is a polyfunctional ligand capable of coordinating with a wide array of metal ions. This coordination can occur through several donor atoms: the endocyclic nitrogen, the exocyclic carbonyl oxygen, and the sulfonyl oxygen atoms. ajgreenchem.com

The coordination behavior of these ligands is influenced by the nature of the metal ion, the steric and electronic properties of the substituent on the nitrogen atom (such as an ethyl group), and the presence of other ligands in the coordination sphere. For instance, with first-row transition metals, N-substituted saccharin derivatives often coordinate through the deprotonated nitrogen atom. nih.gov However, coordination through the carbonyl oxygen is also observed, particularly when bulkier co-ligands are present. nih.gov

The ability of the saccharinate framework to act as a bridging ligand, connecting two or more metal centers, has also been documented, leading to the formation of polynuclear complexes and coordination polymers. This versatility allows for the design and synthesis of a wide range of transition metal complexes with diverse structural motifs and potential applications in catalysis, magnetism, and materials science. While specific studies on N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide complexes are not extensively detailed in the available literature, the established coordination chemistry of closely related N-alkylated saccharin derivatives provides a strong indication of its potential to form stable and structurally interesting metal complexes.

Table 1: Coordination Modes of Saccharin-based Ligands with Transition Metals

| Coordination Mode | Donor Atom(s) Involved | Example Metal Ions |

| Monodentate | Nitrogen | Co(II), Ni(II), Cu(II) |

| Monodentate | Carbonyl Oxygen | Cu(I) |

| Bidentate (Chelating) | Nitrogen and Carbonyl Oxygen | - |

| Bidentate (Bridging) | Nitrogen and Carbonyl Oxygen | Cu(I) |

| Tridentate | Nitrogen, Carbonyl Oxygen, and Sulfonyl Oxygen | - |

Potential in Materials Science and Polymer Chemistry

The unique chemical structure of N-substituted 1,2-benzothiazol-3-amine 1,1-dioxides has led to their exploration in the field of materials science and polymer chemistry. One notable application is their use as catalysts or co-catalysts in polymerization reactions. For example, certain salts of saccharin have been shown to catalyze the polymerization of methyl methacrylate (B99206) in the presence of aromatic tertiary amines.

Furthermore, the saccharin moiety can be incorporated into polymer chains as a pendant group, thereby modifying the properties of the resulting polymer. A saccharin-pendant methacrylamide (B166291) has been synthesized and shown to undergo radical copolymerization with styrene. This indicates the potential for creating novel polymers with tailored properties by incorporating the this compound unit into various polymer backbones. Such polymers could find applications in areas such as specialty plastics, coatings, and functional materials. The thermal stability and rigid structure of the benzothiazole (B30560) dioxide core are advantageous properties for the development of high-performance materials.

Applications in Agrochemical Formulations (e.g., plant protectants, fungicides)

The 1,2-benzothiazole scaffold is a key component in a number of biologically active molecules, including those with applications in agriculture. Saccharin, a close structural analog of this compound, has been demonstrated to be an effective plant defense inducer. It can protect crops like wheat from fungal pathogens, not by acting as a direct fungicide, but by activating the plant's own defense mechanisms. ajgreenchem.com Interestingly, saccharin is also a metabolite of the commercial fungicide probenazole, suggesting that the benzisothiazole-3-one 1,1-dioxide core is a key pharmacophore for this activity. ajgreenchem.com

Furthermore, various derivatives of benzothiazole have been synthesized and evaluated for their fungicidal and herbicidal activities. For instance, certain N-substituted 2H-1,2,3-benzothiadiazine 1,1-dioxides, which are structurally related to the target compound, have shown efficacy in preventing rice blast. nih.gov This body of research strongly suggests the potential for this compound and its derivatives to be developed into novel plant protectants and fungicides. Their mode of action could be either direct, by inhibiting fungal growth, or indirect, by enhancing the plant's natural resistance to pathogens.

Table 2: Agrochemical Potential of Benzothiazole Derivatives

| Compound Class | Application | Mode of Action |

| Saccharin | Plant Protectant | Induces plant defense mechanisms |

| Benzothiazole derivatives | Fungicide | Direct inhibition of fungal growth |

| Benzothiazole derivatives | Herbicide | Inhibition of plant-specific enzymes |

Utilization as Synthons or Intermediates in Complex Organic Synthesis

N-substituted 1,2-benzothiazol-3-amine 1,1-dioxides are valuable and versatile intermediates in organic synthesis. The parent compound, saccharin, can be readily N-alkylated to produce derivatives such as this compound. This N-ethyl derivative can then serve as a synthon for the construction of a wide variety of more complex heterocyclic compounds.

The reactivity of the saccharin ring system allows for various chemical transformations. For example, the carbonyl group can be converted to a thione, and the ring can be opened to provide access to ortho-substituted benzene (B151609) derivatives. These reactions enable the synthesis of diverse molecular scaffolds that are of interest in medicinal chemistry and materials science. The use of N-alkylated saccharin derivatives as starting materials provides a convenient route to compounds that would be difficult to access through other synthetic pathways. This makes them important tools for the synthetic organic chemist in the construction of novel and complex molecules.

Development as Chemical Probes for Receptor Binding Studies (excluding clinical applications)

The rigid, bicyclic structure of the 1,2-benzothiazol-3-amine 1,1-dioxide core makes it an attractive scaffold for the design of chemical probes for receptor binding studies. By attaching various functional groups to the N-ethyl moiety or the benzene ring, it is possible to create a library of compounds with diverse steric and electronic properties. These compounds can then be screened for their ability to bind to specific biological targets, such as enzymes and cell surface receptors.

For example, derivatives of saccharin have been identified as inhibitors of the interferon signaling pathway, demonstrating their potential to interact with key proteins involved in cellular communication. nih.govacs.org Additionally, benzothiazole derivatives have been developed as selective agonists for cannabinoid receptors and have been shown to bind to the benzodiazepine (B76468) receptor in the brain. nih.govresearchgate.net This highlights the potential of the benzothiazole scaffold to serve as a basis for the development of potent and selective ligands for a variety of receptors. While specific receptor binding studies involving this compound are not widely reported, the extensive research on related compounds provides a strong rationale for its investigation as a chemical probe to explore the structure and function of biological macromolecules.

Future Directions and Emerging Research Avenues for N Ethyl 1,2 Benzothiazol 3 Amine 1,1 Dioxide

Development of Novel and Efficient Synthetic Routes for Functionalized Analogs

Emerging strategies are expected to employ novel catalytic systems, including heterogeneous catalysts that can be easily recovered and reused, thereby enhancing the sustainability of the process. mdpi.com The exploration of C-H bond functionalization, a powerful tool for modifying core structures, will enable the direct introduction of new functional groups onto the benzothiazole (B30560) ring system, bypassing the need for pre-functionalized starting materials. nih.gov This approach allows for the late-stage diversification of the molecule, providing rapid access to a wide range of derivatives for screening and application development.

| Synthetic Strategy | Description | Potential Advantages | Relevant Precursors/Reagents |

|---|---|---|---|

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single reaction vessel to form a complex product. | Increased efficiency, reduced waste, simplified purification. | 2-Aminobenzothiazole, Aldehydes, Ethyl acetoacetate. sid.ir |

| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Easy catalyst recovery and reuse, improved sustainability. | SnP₂O₇, KF·Al₂O₃. nih.govnih.govmdpi.com |

| C-H Bond Functionalization | Directly converting a carbon-hydrogen bond into a carbon-functional group bond. | Atom economy, access to novel analogs, reduced synthetic steps. | (Pyridin-2-yl)isopropylamine (PIP-amine), Copper catalysts. nih.gov |

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Future research will increasingly apply advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide and its analogs. Techniques such as Process Analytical Technology (PAT), incorporating methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products as the reaction progresses.

These in-depth mechanistic studies can reveal critical information, such as the formation of transient intermediates. For instance, investigations into benzothiazole synthesis have identified in-situ generated disulfides that act as photosensitizers, a detail uncovered through a series of photophysical and electrochemical analyses. nih.govorganic-chemistry.org By applying similar detailed spectroscopic and electrochemical methods, researchers can elucidate complex reaction pathways, identify rate-limiting steps, and optimize conditions to maximize yield and purity. organic-chemistry.org Furthermore, techniques like UV-visible spectrophotometry are already used to monitor the progress of reactions involving benzothiazole derivatives by observing changes in absorbance at specific wavelengths. acs.org

High-Throughput Computational Screening and Machine Learning for Structure-Property Relationship Predictions

Computational chemistry and machine learning (ML) are becoming indispensable tools for accelerating the discovery and design of new molecules. nih.gov For this compound, high-throughput computational screening can be used to predict the properties of a vast number of virtual analogs. By employing methods like Density Functional Theory (DFT), researchers can calculate key electronic and structural properties, such as frontier molecular orbital energies (HOMO-LUMO), which provide insights into the molecule's reactivity and electronic behavior. mdpi.com

Machine learning models, trained on existing datasets of benzothiazole derivatives, can predict various properties, from photophysical characteristics to biological activities. nih.govresearchgate.net These models can identify complex structure-activity relationships (SAR) and structure-property relationships (SPR) that may not be immediately obvious from experimental data alone. nih.govmdpi.com This predictive power allows scientists to prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory. nih.govnih.gov Such in silico approaches have already been successfully applied to predict the anti-urease activity of thiazole (B1198619) derivatives and to design benzothiadiazole derivatives with specific photophysical properties. nih.govresearchgate.net

| Computational Method | Application Area | Predicted Properties | Example Algorithm/Technique |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum chemical calculations | Optimized geometry, HOMO-LUMO energies, vibrational frequencies. mdpi.com | B3LYP/6-311++G(3df,3pd). core.ac.uk |

| Molecular Docking | Binding mode analysis | Binding affinity, interaction with biological targets. mdpi.comnih.gov | AutoDock Vina. researchgate.net |

| Machine Learning (ML) | Structure-Property Prediction | Photophysical properties, biological activity, toxicity. nih.govresearchgate.net | Random Forest, XGBoost. nih.gov |

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural and electronic properties of the benzothiazole scaffold make it an attractive building block for advanced materials. Future research is expected to explore the integration of this compound and its functionalized derivatives into supramolecular assemblies and nanomaterials. These derivatives could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity, catalytic activity, or sensing capabilities.

The benzothiazole moiety is also known to be a component of fluorescent materials. mdpi.com This opens avenues for developing novel fluorescent probes and sensors based on the this compound structure for detecting specific ions or molecules. nih.govacs.org Furthermore, anchoring these molecules onto the surface of nanomaterials, such as graphene oxide or silica (B1680970) nanocomposites, could yield hybrid materials with enhanced catalytic efficiency or novel electronic properties. sid.irnanomaterchem.com The use of such nanocomposites as catalysts has already been demonstrated in the synthesis of other benzothiazole-containing structures. sid.ir

Exploration of Sustainable and Environmentally Benign Chemical Processes for its Production

In line with the global push for green chemistry, a significant future research direction will be the development of sustainable and environmentally benign processes for the production of this compound. nih.govairo.co.in This involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption. airo.co.in

Key strategies include the use of green solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), which are non-toxic and often recyclable. airo.co.inorgchemres.orgresearchgate.net Microwave-assisted synthesis and ultrasonic irradiation are energy-efficient methods that can significantly reduce reaction times and improve yields. mdpi.comairo.co.in The development of solvent-free reaction conditions represents another important goal, completely eliminating solvent-related waste. nih.govmdpi.com Moreover, the use of biocatalysts or recyclable heterogeneous catalysts aligns with green chemistry principles by offering high selectivity and reducing the environmental impact associated with traditional catalysts. nih.govairo.co.in Research has shown that various benzothiazole derivatives can be synthesized efficiently using these green approaches, paving the way for the sustainable industrial production of this compound. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide, and how can purity be optimized?

- Methodological Answer : A standard approach involves alkylation of sodium saccharin derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions. For example, sodium saccharin reacts with methyl chloroacetate via ultrasonic-mediated N-alkylation, followed by hydrazinolysis and acid-catalyzed cyclization to yield the benzothiazine core . Purification is typically achieved through recrystallization using methanol or chloroform, with pH adjustments to precipitate impurities. Purity can be verified via melting point analysis (438–440 K) and HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in studies reporting the half-chair conformation of the thiazine ring and intermolecular hydrogen bonding patterns . Complementary techniques include:

- Mass spectrometry : To confirm molecular weight (e.g., NIST data for fragmentation patterns) .

- NMR spectroscopy : H and C NMR for verifying substituent positions and electronic environments .

- FT-IR : Identification of sulfone (S=O) stretches at ~1150–1300 cm .

Q. What are common synthetic challenges in modifying the N-ethyl substituent, and how are they addressed?

- Methodological Answer : Steric hindrance from the ethyl group can reduce reactivity during further functionalization. Strategies include:

- Using bulky bases (e.g., DBU) to deprotonate acidic α-hydrogens adjacent to the sulfone group .

- Employing microwave-assisted synthesis to enhance reaction rates and yields .

- Protecting the amine group with Boc or Fmoc moieties before derivatization .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. To address this:

- Perform variable-temperature NMR to detect conformational flexibility .

- Use DFT calculations (e.g., Gaussian 09) to model energetically favorable conformers and compare with crystallographic data .

- Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer) .

Q. What experimental and computational approaches are used to study the compound’s mechanism of action as a tryptase inhibitor?

- Methodological Answer :

- Enzyme assays : Measure IC values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in human mast cell lysates. Time-dependent inhibition kinetics (e.g., determination via steady-state analysis) reveal mechanism-based binding .

- Docking studies : Use AutoDock Vina to model interactions between the sulfone group and tryptase’s catalytic triad (His57, Asp102, Ser195) .

- Selectivity profiling : Compare inhibition against elastase, thrombin, and urokinase to confirm target specificity .

Q. How can isomerization or side reactions during synthesis be systematically analyzed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.